molecular formula C11H17N3O3 B13089666 tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

Cat. No.: B13089666
M. Wt: 239.27 g/mol
InChI Key: IEBMDJZJTMKXMD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propargylamines with oximes, followed by intramolecular cyclization mediated by copper(I) chloride . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the formation of the isoxazole ring from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

Major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is unique due to its specific substitution pattern and the presence of both aminomethyl and tert-butyl groups.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-7-8(6-14)16-9(4-12)13-7/h4-6,12H2,1-3H3

InChI Key

IEBMDJZJTMKXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CN

Origin of Product

United States

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